エチリシン

概要

説明

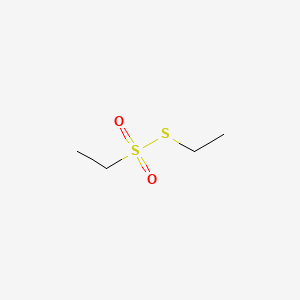

Ethylicin, also known as ethanesulfonothioic acid, S-ethyl ester, is a synthetic broad-spectrum fungicide developed by the Shanghai Institute of Organic Chemistry. It is an analogue of allicin, a compound found in garlic. Ethylicin has a unique molecular structure characterized by the presence of a sulfonothioic acid group, which contributes to its fungicidal properties. It is widely used in agriculture to control various fungal diseases in crops such as cotton, vegetables, and medicinal plants .

科学的研究の応用

Fungicidal Properties

Ethylicin is primarily recognized for its fungicidal capabilities, particularly against plant pathogens. Research has demonstrated its effectiveness in controlling diseases such as potato late blight caused by Phytophthora infestans. Ethylicin disrupts the mycelial growth, sporulation capacity, and virulence of this pathogen. The inhibitory concentrations (IC50) for various parameters were established as follows:

| Parameter | IC50 Concentration (μM) |

|---|---|

| Mycelial Growth | 65 |

| Sporulation Capacity | 65 |

| Spore Germination | 19.5 |

| Virulence | 32.5 |

Ethylicin's mode of action involves targeting and disrupting protein biosynthesis by inhibiting ribosomal function and amino acid metabolism in pathogens .

Plant Growth Regulation

In addition to its antifungal properties, ethylicin serves as a plant growth regulator. It has been shown to stimulate seed germination, enhance crop yields, and improve the quality of agricultural produce. This dual functionality makes ethylicin a valuable asset in sustainable agriculture practices .

Antimicrobial Activity

Ethylicin exhibits significant antimicrobial activity, which is beneficial in medical applications. Its stability compared to allicin allows for better efficacy against various bacterial strains. Studies have indicated that ethylicin retains the antimicrobial properties of its parent compound while offering improved stability and lower minimum inhibitory concentrations than traditional antibiotics .

Case Studies of Poisoning

Despite its beneficial uses, there have been reports of acute poisoning due to improper handling or ingestion of ethylicin. A recent study documented three cases of severe upper gastrointestinal bleeding following oral ingestion of ethylicin:

- Case 1: A 52-year-old male ingested approximately 50 mL of ethylicin, leading to severe gastrointestinal bleeding and multiorgan injury.

- Case 2: A 66-year-old female ingested 100 mL and presented with unconsciousness and extensive mucosal damage.

- Case 3: A 17-year-old female experienced severe symptoms after ingesting just 5 mL.

These cases highlight the corrosive nature of ethylicin on the digestive tract and underscore the importance of proper usage guidelines .

Safety Measures

- Proper Labeling: Clear instructions on usage should be provided on product labels.

- Training for Users: Individuals handling ethylicin should receive training on safe application techniques.

- Monitoring Toxicity Levels: Regular monitoring of residue levels in agricultural products is essential to ensure consumer safety.

作用機序

Target of Action

Ethylicin, also known as 1-ethylsulfonylsulfanylethane, primarily targets bacteria, specifically Pseudomonas syringae pv. actinidiae (Psa), a pathogen that causes bacterial canker disease in kiwifruit . This pathogen severely limits the development of the kiwifruit industry .

Mode of Action

Ethylicin interacts with substances containing sulfhydryl groups in the bacteria, thereby inhibiting the normal metabolism of the bacteria . It acts by limiting the movement of Psa, destroying the cell membrane of Psa, and inhibiting the formation of Psa biofilm . Through transcriptomics research, it has been found that ethylicin can up-regulate the expression of genes related to protein export and biofilm formation, and down-regulate the expression of genes related to flagellar assembly in Psa .

Biochemical Pathways

The biochemical pathways affected by ethylicin primarily involve the inhibition of bacterial metabolism and biofilm formation. Ethylicin’s interaction with sulfhydryl groups disrupts the normal metabolic processes of the bacteria . Additionally, by up-regulating genes related to protein export and biofilm formation, and down-regulating genes related to flagellar assembly, ethylicin disrupts the bacteria’s ability to move and form biofilms .

Pharmacokinetics

It is known that ethylicin is a broad-spectrum plant biomimetic fungicide , suggesting that it may be absorbed and distributed throughout the plant to exert its effects

Result of Action

The result of ethylicin’s action is the effective inhibition of Psa growth . By disrupting the bacteria’s metabolism and biofilm formation, ethylicin prevents the bacteria from proliferating and causing disease. This makes ethylicin a highly potent agent for controlling bacterial canker disease in kiwifruit .

生化学分析

Biochemical Properties

Ethylicin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of ethylicin is with thiol groups in proteins and enzymes. The compound’s sulfur-containing structure allows it to form disulfide bonds with thiol groups, leading to the inhibition of enzyme activity. For example, ethylicin disrupts the protein biosynthesis of Phytophthora infestans by inhibiting ribosomal function and amino acid metabolism . This interaction is crucial for its fungicidal activity.

Cellular Effects

Ethylicin exerts various effects on different types of cells and cellular processes. In plant cells, ethylicin inhibits mycelial growth, sporulation capacity, spore germination, and virulence of pathogens like Phytophthora infestans . These effects are achieved by disrupting protein biosynthesis and amino acid metabolism. Additionally, ethylicin influences cell signaling pathways and gene expression, leading to the suppression of pathogen growth and the enhancement of plant defense mechanisms .

Molecular Mechanism

The molecular mechanism of ethylicin involves its interaction with sulfhydryl groups in biomolecules. Ethylicin’s unique molecular structure, which includes sulfur atoms, allows it to form disulfide bonds with thiol groups in proteins and enzymes. This interaction inhibits the normal metabolism of pathogens by disrupting their cellular processes . For instance, ethylicin inhibits the growth of Pseudomonas syringae pv. actinidiae by limiting its movement, destroying its cell membrane, and inhibiting biofilm formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylicin change over time. Studies have shown that ethylicin has a half-life of approximately 2.7 days in plants and 5.2 days in soil . This indicates that ethylicin degrades relatively quickly, reducing its long-term impact on the environment. Its short-term effects on cellular function are significant, as it rapidly inhibits pathogen growth and enhances plant defense mechanisms .

Dosage Effects in Animal Models

The effects of ethylicin vary with different dosages in animal models. At recommended dosages, ethylicin is considered safe for humans and animals . At high doses, ethylicin can be corrosive and moderately toxic, causing irritation to the skin and mucous membranes . It is essential to use ethylicin judiciously to avoid adverse effects and environmental contamination.

Metabolic Pathways

Ethylicin is involved in various metabolic pathways, particularly those related to protein and amino acid metabolism. By inhibiting ribosomal function and amino acid metabolism, ethylicin disrupts protein biosynthesis in pathogens . This inhibition leads to the suppression of pathogen growth and the enhancement of plant defense mechanisms. Additionally, ethylicin’s interaction with thiol groups in proteins and enzymes further affects metabolic flux and metabolite levels .

Transport and Distribution

Ethylicin is transported and distributed within cells and tissues through various mechanisms. It has a strong affinity for plant tissues, allowing it to be readily absorbed and distributed throughout the plant . Ethylicin’s unique molecular structure enables it to interact with transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of ethylicin is crucial for its activity and function. Ethylicin is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular components involved in protein biosynthesis . This localization allows ethylicin to effectively inhibit pathogen growth by disrupting essential cellular processes. Additionally, ethylicin’s interaction with thiol groups in proteins and enzymes further enhances its inhibitory effects on pathogen metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Ethylicin can be synthesized through several methods. One common method involves the reaction of sodium sulfide with ethyl chloride in an aqueous solution. The reaction is typically carried out at a controlled temperature to ensure the formation of ethylicin with high purity .

Industrial Production Methods: In industrial settings, ethylicin is produced using a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction conditions to achieve consistent product quality. The final product is then purified and formulated for agricultural use .

化学反応の分析

Types of Reactions: Ethylicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonothioic acid group, which can interact with different reagents.

Common Reagents and Conditions:

Oxidation: Ethylicin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfonic acid derivatives.

Reduction: Reduction of ethylicin can be achieved using reducing agents like sodium borohydride. This reaction leads to the formation of thiol derivatives.

Substitution: Ethylicin can undergo substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of various substituted derivatives.

Major Products:

類似化合物との比較

Ethylicin is unique among similar compounds due to its specific molecular structure and broad-spectrum fungicidal activity. Similar compounds include:

Allicin: Found in garlic, allicin has similar antimicrobial properties but is less stable and more prone to degradation.

Sulfonothioic Acid Derivatives: Other derivatives of sulfonothioic acid may have similar reactivity but differ in their specific applications and effectiveness.

Ethylicin stands out due to its stability, ease of synthesis, and effectiveness in controlling a wide range of fungal pathogens .

生物活性

Ethylicin, a sulfur-containing compound derived from garlic, has garnered attention for its biological activity, particularly as a potential antimicrobial agent. This article synthesizes current research findings on the biological activity of ethylicin, focusing on its effects against plant pathogens and bacteria, and includes data tables and case studies to illustrate its efficacy.

Ethylicin exhibits its biological activity primarily through the inhibition of key metabolic processes in target organisms. Research indicates that ethylicin disrupts protein biosynthesis by targeting amino acid metabolism and ribosomal function in pathogens such as Phytophthora infestans and Pseudomonas syringae.

Inhibition of Phytophthora infestans

A study demonstrated that ethylicin significantly inhibits the mycelial growth, sporulation capacity, spore germination, and virulence of P. infestans. The proteomic and metabolomic analyses revealed that ethylicin affects several classes of metabolites, with amino acids being the most impacted. This suggests a targeted disruption of protein synthesis pathways ( ).

Table 1: Differentially Expressed Metabolites (DEMs) in P. infestans Treated with Ethylicin

| Metabolite Class | Number of Differentially Expressed Metabolites |

|---|---|

| Amino Acids | 29 |

| Organic Acids | 22 |

| Carbohydrates | 14 |

| Nucleotides | 10 |

| Alcohols | 2 |

| Alkylamines | 2 |

| Fatty Acids | 11 |

| Indoles | 2 |

| Lipids | 4 |

Antibacterial Activity

Ethylicin has shown promising results against various bacterial pathogens, notably Pseudomonas syringae pv. actinidiae (Psa), which causes bacterial canker disease in kiwifruit. In vitro studies revealed that ethylicin effectively inhibits Psa growth, with an EC50 value of 1.80 μg/mL, significantly outperforming conventional treatments like Kocide 3000 ( ).

Table 2: Comparative Efficacy of Ethylicin Against Psa

| Treatment | EC50 Value (μg/mL) |

|---|---|

| Ethylicin | 1.80 |

| Kocide 3000 | 37.72 |

| Copper Abietate | 157.35 |

Case Studies

Several case studies have highlighted the practical applications of ethylicin in agriculture:

- Case Study on Kiwifruit Bacterial Canker : Ethylicin was applied to infected kiwifruit plants in a controlled environment. Results indicated a marked reduction in bacterial population and improved plant health metrics compared to untreated controls ( ).

- Field Trials Against Rice Bacterial Blight : Ethylicin was tested against Xanthomonas oryzae pv. oryzicola, showing significant increases in defensive enzyme activities in treated plants, which correlated with reduced disease severity ( ).

特性

IUPAC Name |

1-ethylsulfonylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGFSUWXCJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878708 | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-91-7 | |

| Record name | Ethylicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Ethyl ethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylsulfonylsulfanylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethylicin against plant pathogens?

A1: Ethylicin exhibits its antifungal and antibacterial activity through multiple mechanisms:

- [1] Disruption of Cell Membrane: Ethylicin damages the cell membrane of pathogens, leading to leakage of cellular contents and cell death. [, , , ]

- [2] Inhibition of Protein Biosynthesis: Research suggests Ethylicin suppresses both ribosomal function and amino acid metabolism, ultimately disrupting protein biosynthesis in pathogens like Phytophthora infestans. []

- [3] Inhibition of Biofilm Formation: Ethylicin disrupts the formation of biofilms, which are protective structures produced by bacteria like Pseudomonas syringae pv. actinidiae, making them more susceptible to control measures. []

- [4] Interference with Quorum Sensing: Studies show Ethylicin can inhibit quorum sensing in Xanthomonas oryzae pv. oryzicola by affecting the production of extracellular polysaccharides and enzymes. []

Q2: How does Ethylicin impact the defense mechanisms of plants?

A2: Ethylicin has been observed to enhance the natural defense responses of plants:

- [1] Increased Defensive Enzyme Activity: Treatment with Ethylicin can lead to increased activity of defensive enzymes in plants, bolstering their ability to fight off pathogens. [, ]

- [2] Upregulation of Defense-Related Genes: Transcriptomic studies demonstrate that Ethylicin can upregulate the expression of genes associated with plant defense mechanisms. [, ]

Q3: What is the molecular formula and weight of Ethylicin?

A3: Ethylicin's molecular formula is C4H10O2S2, and its molecular weight is 154.25 g/mol.

Q4: Is there any spectroscopic data available for Ethylicin?

A4: While the provided research papers primarily focus on the biological activity and applications of Ethylicin, they do not delve into detailed spectroscopic data. Further research in analytical chemistry literature would be needed to obtain information on NMR, IR, or Mass Spectrometry data for Ethylicin.

Q5: Are there studies on the material compatibility and stability of Ethylicin under various conditions?

A5: The provided research primarily focuses on Ethylicin's application as a fungicide. While some studies mention formulation types like EC (Emulsifiable Concentrate) and WP (Wettable Powder) [, , , ], detailed analysis of material compatibility and stability under various conditions is limited in the provided research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。